molecular formula C10H9ClN4 B2973427 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole CAS No. 303144-89-0

1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2973427
CAS No.: 303144-89-0
M. Wt: 220.66
InChI Key: KRABGKZBYRIAPE-UHFFFAOYSA-N
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Description

1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with an allyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl azide with allyl isocyanide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the allyl or chlorophenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.

Scientific Research Applications

1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Allyl-5-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione
  • 2-(1-Allyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-chlorophenol

Comparison: Compared to similar compounds, 1-Allyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-1-prop-2-enyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-2-7-15-10(12-13-14-15)8-3-5-9(11)6-4-8/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABGKZBYRIAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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